molecular formula C10H15NO2 B8641772 4-(2-Dimethylaminoethoxy)phenol

4-(2-Dimethylaminoethoxy)phenol

Cat. No. B8641772
M. Wt: 181.23 g/mol
InChI Key: FEKLXZOYEQJIBC-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

A stirred solution of [2-(4-benzyloxyphenoxy)ethyl]dimethylamine (3.36 g, 0.01238 mol) in the mixture of 6 M HCl (67 ml) and ethanol (33.5 ml) was refluxed for 6.5 h. Then ethanol was evaporated and pH was adjusted to 8 with 2.5 M NaOH. The product was extracted into ethyl acetate. The extracts were washed with water and dried over Na2SO4. Removal of solvent under reduced pressure gave a raw product which was purified by flash chromatography on silica gel using heptane/ethyl acetate (9:1-6:4) as a gradient eluent. 1H NMR (300 MHz, DMSO-d6): 2.20 (6H, s), 2.57 (2H, t, 3J=5.9 Hz), 3.92 (2H, t, 3J=5.9 Hz), 6.65 (2H, d, 3J=9.1 Hz), 6.74 (2H, d, 3J=9.0 Hz), 8.85 (1H, s, —OH).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:20]=[CH:19][C:12]([O:13][CH2:14][CH2:15][N:16]([CH3:18])[CH3:17])=[CH:11][CH:10]=1)C1C=CC=CC=1.Cl>C(O)C>[CH3:17][N:16]([CH3:18])[CH2:15][CH2:14][O:13][C:12]1[CH:19]=[CH:20][C:9]([OH:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCCN(C)C)C=C1
Name
Quantity
67 mL
Type
reactant
Smiles
Cl
Name
Quantity
33.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6.5 h
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
Then ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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